Trandolapril-d5 Benzyl Ester Trandolapril-d5 Benzyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209583
InChI:
SMILES:
Molecular Formula: C₃₁H₃₅D₅N₂O₅
Molecular Weight: 525.69

Trandolapril-d5 Benzyl Ester

CAS No.:

Cat. No.: VC0209583

Molecular Formula: C₃₁H₃₅D₅N₂O₅

Molecular Weight: 525.69

* For research use only. Not for human or veterinary use.

Trandolapril-d5 Benzyl Ester -

Specification

Molecular Formula C₃₁H₃₅D₅N₂O₅
Molecular Weight 525.69

Introduction

Chemical Structure and Properties

Trandolapril-d5 Benzyl Ester incorporates five deuterium atoms into the phenyl group of the molecular structure. The deuteration pattern specifically targets the phenyl ring, resulting in a 2,3,4,5,6-pentadeuteriophenyl moiety within the compound structure .

Molecular Characteristics

The molecular characteristics of Trandolapril-d5 Benzyl Ester and its related compounds are summarized in Table 1 below:

PropertyTrandolapril-d5 Benzyl EsterEpi Trandolapril-d5 Benzyl EsterTrandolapril Benzyl Ester (non-deuterated)
Molecular FormulaC31H35D5N2O5C31H35D5N2O5C31H40N2O5
Molecular Weight525.69525.691520.66
Accurate Mass-525.325-
Catalogue No.PA STI 084100PA STI 03742098677-37-3 (CAS No.)

The chemical structure of Epi Trandolapril-d5 Benzyl Ester is formally described as: benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate . This indicates the specific stereochemistry and location of the deuterium atoms within the molecule.

Significance of Deuterium Labeling

The incorporation of deuterium atoms (²H or D) into the structure provides several important advantages:

  • The deuterated compound has an increased molecular weight compared to its non-deuterated counterpart, allowing clear distinction in mass spectrometry analyses.

  • Deuterium substitution minimally alters the chemical behavior while providing a distinct mass signature.

  • The specific deuteration pattern (five deuterium atoms on the phenyl ring) creates a characteristic isotopic pattern that is easily identifiable in analytical studies.

Synthesis and Preparation

The synthesis of Trandolapril-d5 Benzyl Ester follows similar pathways to the non-deuterated version, with specific modifications to incorporate the deuterium atoms.

Applications in Pharmaceutical Research

Trandolapril-d5 Benzyl Ester serves several important functions in pharmaceutical research and development.

Analytical Applications

The primary application of Trandolapril-d5 Benzyl Ester is in analytical chemistry, particularly as an internal standard for quantitative analysis of trandolapril and its metabolites in biological samples. The deuterium labeling makes it ideal for:

  • Liquid chromatography-mass spectrometry (LC-MS) analyses

  • Pharmacokinetic studies tracking drug metabolism

  • Quality control during pharmaceutical manufacturing

The compound allows for accurate quantification of trandolapril and related compounds in complex biological matrices, as the mass difference provided by deuteration enables clear distinction between the analyte and internal standard .

Role in ACE Inhibitor Development

As a derivative of trandolapril, which is an established ACE inhibitor, Trandolapril-d5 Benzyl Ester plays a role in the development and optimization of cardiovascular medications. Trandolapril itself belongs to a class of medications used to treat hypertension and heart failure by inhibiting the angiotensin-converting enzyme, which is involved in the regulation of blood pressure .

The deuterated derivatives are particularly valuable for:

  • Studying drug metabolism pathways

  • Investigating the pharmacokinetic properties of ACE inhibitors

  • Developing improved formulations with enhanced bioavailability or stability

Research on Metabolic Stability

Deuterated compounds often exhibit altered metabolic profiles compared to their non-deuterated counterparts. The strategic placement of deuterium atoms can block or slow down certain metabolic pathways, potentially leading to improved pharmacokinetic properties. For Trandolapril-d5 Benzyl Ester, the deuteration of the phenyl ring might affect aromatic hydroxylation pathways that are common in drug metabolism .

Comparison with Related Compounds

Trandolapril-d5 Benzyl Ester belongs to a family of related compounds used in pharmaceutical research and development.

Relationship with Trandolapril

Trandolapril-d5 Benzyl Ester serves as a precursor to deuterated trandolapril. The relationship between these compounds parallels that of Trandolapril Benzyl Ester and trandolapril in the non-deuterated series. The benzyl ester group is typically cleaved in a final synthesis step to yield the active pharmaceutical compound .

Comparison with Other Deuterated Derivatives

Several other deuterated derivatives of trandolapril exist, each serving specific analytical or research purposes:

CompoundMolecular FormulaMolecular WeightApplication
Trandolapril-phenyl-d5C24H29D5N2O5435.57Analysis of active pharmaceutical ingredient
Trandolapril-d5 DiketopiperazineC24H27D5N2O4417.55Monitoring of degradation products
Trandolaprilat-phenyl-d5C22H25D5N2O5407.51Analysis of active metabolite
Trandolaprilat-d5 DiketopiperazineC22H23D5N2O4389.50Metabolite analysis

Each of these compounds represents different aspects of trandolapril's metabolism, degradation, or synthesis pathway, with the deuterium labeling allowing for specific tracking and quantification in analytical studies .

Stereochemical Considerations

The "Epi" prefix in Epi Trandolapril-d5 Benzyl Ester indicates an epimer, which differs from Trandolapril-d5 Benzyl Ester in the stereochemical configuration at one or more stereogenic centers. The specific stereochemistry of Epi Trandolapril-d5 Benzyl Ester is defined as (2S,3aR,7aS) for the octahydroindole-2-carboxylate portion and (2S) for the amino acid fragment . This stereochemistry is important for the compound's function, as ACE inhibitors typically rely on specific stereochemical configurations for their biological activity.

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